molecular formula C13H18N2 B13258271 N-{bicyclo[2.2.1]heptan-2-yl}-2-methylpyridin-3-amine

N-{bicyclo[2.2.1]heptan-2-yl}-2-methylpyridin-3-amine

Cat. No.: B13258271
M. Wt: 202.30 g/mol
InChI Key: FBIZENHLIVCDPP-UHFFFAOYSA-N
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Description

N-{bicyclo[2.2.1]heptan-2-yl}-2-methylpyridin-3-amine: is a compound with a unique bicyclic structure, which includes a norbornane framework

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{bicyclo[2.2.1]heptan-2-yl}-2-methylpyridin-3-amine typically involves the reaction of a norbornane derivative with a pyridine derivative. One common method involves the formation of a Grignard reagent from an appropriately substituted bromobenzene, which is then reacted with norcamphor to yield the desired alcohol. This alcohol is subsequently converted to the amine by forming the azide and then reducing it .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: N-{bicyclo[2.2.1]heptan-2-yl}-2-methylpyridin-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Various halogenating agents and nucleophiles can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce different amine derivatives.

Scientific Research Applications

N-{bicyclo[2.2.1]heptan-2-yl}-2-methylpyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{bicyclo[2.2.1]heptan-2-yl}-2-methylpyridin-3-amine involves its interaction with molecular targets such as NMDA receptors. These receptors are ligand-gated ion channels that play a crucial role in synaptic transmission and plasticity in the central nervous system. The compound acts as an uncompetitive antagonist at the phencyclidine (PCP) binding site of the NMDA receptor, thereby modulating the flow of ions and affecting neuronal activity .

Comparison with Similar Compounds

Uniqueness: N-{bicyclo[2.2.1]heptan-2-yl}-2-methylpyridin-3-amine is unique due to its specific bicyclic structure and the presence of a pyridine ring, which may confer distinct pharmacological properties compared to other similar compounds.

Properties

Molecular Formula

C13H18N2

Molecular Weight

202.30 g/mol

IUPAC Name

N-(2-bicyclo[2.2.1]heptanyl)-2-methylpyridin-3-amine

InChI

InChI=1S/C13H18N2/c1-9-12(3-2-6-14-9)15-13-8-10-4-5-11(13)7-10/h2-3,6,10-11,13,15H,4-5,7-8H2,1H3

InChI Key

FBIZENHLIVCDPP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=N1)NC2CC3CCC2C3

Origin of Product

United States

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